Methyl 5-Chloro-2-(methylthio)benzoate
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Overview
Description
Methyl 5-Chloro-2-(methylthio)benzoate is an organic compound with the molecular formula C9H9ClO2S and a molar mass of 216.68 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Methyl 5-Chloro-2-(methylthio)benzoate typically involves the esterification of 5-Chloro-2-(methylthio)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 5-Chloro-2-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
Methyl 5-Chloro-2-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-Chloro-2-(methylthio)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA .
Comparison with Similar Compounds
Similar compounds to Methyl 5-Chloro-2-(methylthio)benzoate include:
Methyl 5-Chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a methylthio group.
Methyl 5-Chloro-2-hydroxybenzoate: Contains a hydroxy group instead of a methylthio group.
Methyl 5-Chloro-2-aminobenzoate: Features an amino group in place of the methylthio group. These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups present.
Properties
Molecular Formula |
C9H9ClO2S |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
methyl 5-chloro-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3 |
InChI Key |
POLWSLXLMYZICR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)SC |
Origin of Product |
United States |
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